2-chloro-N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide
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Overview
Description
2-chloro-N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is not fully understood. However, it is believed to work by modulating the activity of certain receptors in the brain, including the cannabinoid and GABA receptors. This modulation leads to a reduction in inflammation, pain, and seizures.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has analgesic effects by modulating pain receptors in the brain. Additionally, it has been shown to have anticonvulsant effects by reducing the activity of certain neurons in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-chloro-N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide in lab experiments is its specificity for certain receptors in the brain. This allows researchers to study the effects of modulating these receptors without affecting other areas of the brain. However, one limitation is the lack of knowledge about its long-term effects and potential side effects.
Future Directions
There are several future directions for research on 2-chloro-N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide. One area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand its mechanism of action and potential side effects. Finally, there is a need for more studies to investigate its potential as a therapeutic agent for other medical conditions.
In conclusion, 2-chloro-N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has shown significant potential as a therapeutic agent in scientific research. Its specificity for certain receptors in the brain makes it an attractive compound for studying the effects of modulating these receptors. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-chloro-N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide involves the reaction between 2-chlorobenzoyl chloride and 1-(2-ethoxybenzyl)-4-piperidinone in the presence of triethylamine. The resulting intermediate is then treated with 3-amino-1H-pyrazole-5-carboxamide to obtain the final product.
Scientific Research Applications
2-chloro-N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has shown promising results in scientific research as a potential therapeutic agent for various medical conditions. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
2-chloro-N-[2-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2/c1-2-31-22-10-6-3-7-18(22)17-28-15-12-19(13-16-28)29-23(11-14-26-29)27-24(30)20-8-4-5-9-21(20)25/h3-11,14,19H,2,12-13,15-17H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAGFKMGWYLZGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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